

Quantitative Pharmacokinetic Data Summary for Tepotinib

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Compound Focus: Epiteinib

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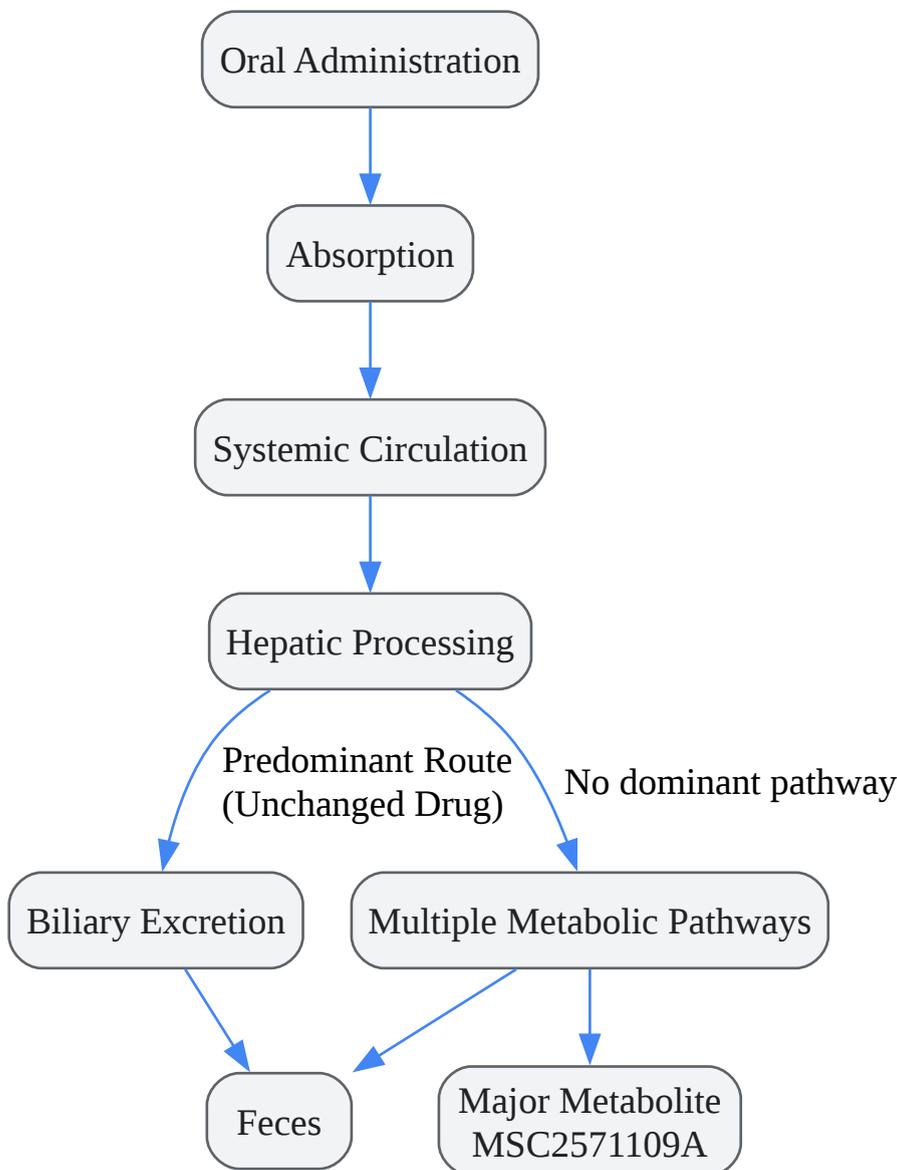
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The table below summarizes the core quantitative PK parameters for Tepotinib, derived from a population pharmacokinetic analysis [1].

Parameter	Value or Description
Therapeutic Dose	500 mg once daily
Time to Max Concentration (T _{max} , steady state)	~8 hours
Effective Half-life (t _{1/2})	~32 hours
Absolute Bioavailability	72%
Dose Proportionality	Up to at least the therapeutic dose of 500 mg
Major Circulating Metabolite	MSC2571109A
Contribution to Circulating Radioactivity	Tepotinib: 55%; Metabolite: 41%
Clearance Profile	Time-independent, suitable for once-daily dosing

Metabolic Pathways and Experimental Workflow

Tepotinib is extensively cleared by the liver, predominantly via biliary clearance of the unchanged drug. It is also metabolized through multiple pathways, with no single pathway dominating (each comprising less than 25% of the administered dose) [1]. The following diagram illustrates the major disposition pathways and the experimental workflow used to characterize its pharmacokinetics.



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Overview of Tepotinib's Disposition and Metabolism

Methodology for Population Pharmacokinetic Analysis

The robust PK model for Tepotinib was developed using the following detailed methodology [1]:

- **Analysis Dataset:** Data were pooled from **12 clinical studies**, including both patients with cancer and healthy participants. Studies investigated doses from 30 mg to 1400 mg once daily, various formulations, and different food intake conditions.
- **Modeling Technique:** A **sequential modeling approach** was employed to analyze the PK of Tepotinib and its major metabolite, MSC2571109A, simultaneously.
- **Structural Model:** A **two-compartment model** best described Tepotinib's plasma PK. The absorption was modeled using a sequential zero- and first-order process, and elimination was first-order from the central compartment.
- **Covariate Analysis:** A comprehensive analysis was performed to identify patient factors (intrinsic: age, weight, organ function, etc.; extrinsic: concomitant medications) that influence PK variability. The clinical relevance of identified covariates was assessed.
- **Model Evaluation:** The final model was rigorously evaluated using diagnostic plots and **bootstrap analysis** to ensure its stability and predictive performance.

Key Findings and Clinical Implications

The population PK analysis yielded several critical insights for drug development and clinical application [1]:

- **Dose-Exposure Relationship:** Tepotinib exhibits dose-proportional pharmacokinetics up to at least the 500 mg therapeutic dose, simplifying dose prediction.
- **Low Interaction Potential:** The lack of a dominant metabolic pathway suggests a **low potential for drug-drug interactions** with co-administered agents that affect specific metabolizing enzymes.
- **Covariate Effects:** The analysis concluded that factors such as race, age, sex, body weight, mild to moderate hepatic or renal impairment, and intake of opioids or gefitinib had **no clinically relevant effect** on Tepotinib exposure. Therefore, no dose adjustments are recommended for these factors.

How to Proceed with Epiteinib Research

Based on the search results, I recommend the following steps to obtain the specific information you need on **Epiteinib**:

- **Refine Your Search:** "**Epitinib**" may be a code name for a pre-approval drug or a naming variation. Try searching with its **developmental code** (e.g., HMPL-013, ASB-136) or its **systematic chemical name**.
- **Consult Specialized Databases:** Access professional resources such as **PubMed**, **Google Scholar**, the **FDA Drugs@FDA** database, and **clinical trial registries** (ClinicalTrials.gov) for original research articles, regulatory reviews, and trial results.
- **Analyze by Structure:** If you know the chemical structure of **Epitinib**, you can search for **structurally similar approved drugs** and use their well-documented PK/PD properties as a reference for your research, as demonstrated with Tepotinib.

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References

1. Population pharmacokinetic analysis of tepotinib, an oral MET ... [pmc.ncbi.nlm.nih.gov]

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